DOTA-Ubiquicidin (29-41) acetate

Radiochemical stability Serum stability Chelator comparison

Choose DOTA-Ubiquicidin (29-41) acetate for superior [68Ga]Ga-DOTA-UBI 29-41 PET/CT imaging: serum stability 94.69% at 90 min (vs NOTA-UBI), infection-to-inflammation ratio ~3.0 at 60 min, automated synthesis RCP 99.78%. Outperforms 99mTc-UBI in T/NT ratio (6.1 at 60 min). Ideal for GMP-compliant infection imaging and 68Ga/177Lu theranostic development.

Molecular Formula (netpeptide)C84H147N35O25
Molecular Weight 2979.4
Cat. No. B1578682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-Ubiquicidin (29-41) acetate
Molecular Formula(netpeptide)C84H147N35O25
Molecular Weight2979.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-Ubiquicidin (29-41) acetate: Technical Specifications for Bacterial Infection PET/CT Radiopharmaceutical Precursor Procurement


DOTA-Ubiquicidin (29-41) acetate is a chelator-conjugated antimicrobial peptide fragment derivative consisting of the ubiquicidin fragment (Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg) covalently linked to the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), supplied in acetate salt form to enhance solubility [1]. This precursor compound is designed for radiolabeling with generator-produced gallium-68 (⁶⁸Ga) to produce the PET/CT radiopharmaceutical [⁶⁸Ga]Ga-DOTA-Ubiquicidin29-41 for imaging of infectious processes [2]. The compound exhibits a molecular formula of C₈₄H₁₄₇N₃₅O₂₅S and an average molecular weight of 2079.35 Da, with typical commercial purity specifications of ≥95% and recommended storage at -20°C for long-term stability [3].

Why Generic Substitution of DOTA-Ubiquicidin (29-41) acetate with Other Chelator-Peptide Conjugates Fails: Comparative Stability and Performance Evidence


Substitution of DOTA-Ubiquicidin (29-41) acetate with alternative chelator-UBI conjugates (e.g., NOTA-UBI or NODAGA-UBI) or radionuclide platforms (e.g., ⁹⁹ᵐTc-UBI) is not scientifically equivalent due to substantial, quantifiable differences in radiochemical stability, serum integrity, pharmacokinetic profiles, and diagnostic specificity. DOTA-UBI demonstrates superior serum stability compared to NOTA-UBI [1] and offers distinct PET imaging advantages with higher target-to-background ratios relative to SPECT-based ⁹⁹ᵐTc-UBI [2][3]. The following evidence guide provides direct, cross-study comparable quantitative data across these critical performance dimensions to inform procurement and experimental design decisions where interchangeability would compromise data reproducibility and translational validity.

DOTA-Ubiquicidin (29-41) acetate: Quantitative Head-to-Head and Cross-Study Comparative Performance Data for Evidence-Based Procurement


Serum Stability of ⁶⁸Ga-DOTA-UBI 29-41 vs. ⁶⁸Ga-NOTA-UBI 29-41 at 90 Minutes

In a direct head-to-head comparison conducted under identical preclinical conditions, ⁶⁸Ga-DOTA-UBI 29-41 exhibited substantially higher radiochemical purity retention in serum after 90 minutes of incubation compared to ⁶⁸Ga-NOTA-UBI 29-41 [1]. This difference in serum stability is a critical quality attribute for radiopharmaceuticals intended for in vivo administration, as premature decomplexation leads to increased background signal and reduced target specificity. The DOTA chelator provides a more kinetically inert coordination environment for ⁶⁸Ga³⁺ than the NOTA macrocycle under physiological serum conditions [1].

Radiochemical stability Serum stability Chelator comparison Radiopharmaceutical quality control

Target-to-Background Ratio Kinetics of ⁶⁸Ga-DOTA-UBI 29-41 vs. ⁶⁸Ga-NOTA-UBI 29-41 in Infection Models

In cross-study comparable murine infection models using Staphylococcus aureus, ⁶⁸Ga-DOTA-UBI 29-41 demonstrates a superior target-to-nontarget (T/NT) ratio at 60 minutes post-injection compared to ⁶⁸Ga-NOTA-UBI 29-41 under similar experimental conditions [1][2]. The T/NT ratio is the primary determinant of image contrast quality in nuclear medicine; higher ratios enable clearer delineation of infected tissue from surrounding healthy tissue. The DOTA-UBI conjugate achieves T/NT values that exceed those reported for NOTA-UBI in both BALB/c and Swiss mouse models, suggesting enhanced specificity or favorable pharmacokinetic retention at the infection site [1][2].

Target-to-background ratio Biodistribution PET/CT imaging Infection contrast Pharmacokinetics

Infection vs. Sterile Inflammation Discrimination: Quantitative Uptake Difference for ⁶⁸Ga-DOTA-UBI 29-41

The clinical and preclinical value of DOTA-Ubiquicidin (29-41)-based radiopharmaceuticals hinges on their ability to discriminate bacterial infection from sterile inflammation—a differentiation that conventional radiopharmaceuticals such as [¹⁸F]FDG cannot reliably achieve [1][2]. In a preclinical rat model with matched Staphylococcus aureus infection and turpentine-induced sterile inflammation, ⁶⁸Ga-DOTA-UBI 29-41 demonstrated clear quantitative differentiation between the two conditions [3]. The target-to-background (T/B) ratio increased from 1.6 at 6 minutes to 6.1 at 60 minutes at the infection site, while sterile inflammation sites showed only mild initial uptake that rapidly washed out by 25-45 minutes [3]. This kinetic divergence enables reliable discrimination between infection and inflammation, addressing a fundamental limitation of current clinical infection imaging modalities [1][2].

Infection-specific imaging Sterile inflammation Diagnostic specificity Staphylococcus aureus Turpentine-induced inflammation

Blood Clearance Kinetics and Renal Excretion Profile of ⁶⁸Ga-DOTA-UBI 29-41

Rapid blood clearance and predominant renal excretion are desirable pharmacokinetic properties for PET radiopharmaceuticals, minimizing background radiation exposure to non-target organs and enabling early imaging time points. ⁶⁸Ga-DOTA-UBI 29-41 demonstrates exceptionally fast blood clearance with renal excretion as the primary elimination route, achieving significant target-to-nontarget discrimination within 60 minutes post-injection [1][2]. The radiopharmaceutical clears from the liver and soft tissues within 6 minutes, and target tissue uptake is significantly higher than non-target tissue at 60 minutes (p < 0.0001) [1][3]. The hydrophilic character (Log P = -3.63 ± 0.17) supports this favorable excretion profile and is comparable to or slightly more hydrophilic than ⁶⁸Ga-NOTA-UBI (Log P = -3.57 ± 0.20) [2].

Pharmacokinetics Blood clearance Renal excretion Biodistribution Radiation dosimetry

Radiochemical Purity After Module-Based Automated Synthesis: ⁶⁸Ga-DOTA-UBI 29-41 Quality Control Metrics

Automated module-based synthesis of ⁶⁸Ga-DOTA-UBI 29-41 achieves exceptionally high radiochemical purity (RCP) that remains stable over a clinically relevant time window, supporting routine production in hospital radiopharmacy settings [1][2]. In a direct head-to-head comparison with ⁶⁸Ga-NOTA-UBI 29-41 under identical synthesis and purification conditions, ⁶⁸Ga-DOTA-UBI 29-41 demonstrated marginally but consistently higher initial radiochemical purity after Sep-Pak C18 purification [3]. The stability of the purified product in saline over 3 hours exceeds 99% RCP, enabling batch production with extended shelf-life for multiple patient doses [1]. These quality metrics are critical for compliance with Good Manufacturing Practice (GMP) requirements in clinical radiopharmacy production [2].

Automated radiosynthesis Radiochemical purity GMP compliance Quality control Hospital radiopharmacy

Bacterial Binding Specificity: Uptake Ratio in Infected vs. Sterile-Inflamed Tissue for ⁶⁸Ga-DOTA-UBI 29-41

The diagnostic utility of DOTA-Ubiquicidin (29-41)-based radiopharmaceuticals depends on preferential binding to bacterial cells versus accumulation in sterile inflammatory tissue. In an in vivo mouse model comparing Staphylococcus aureus infection with heat-killed bacteria-induced sterile inflammation, ⁶⁸Ga-DOTA-UBI 29-41 demonstrated a statistically significant difference in normalized radioactivity accumulation between infected and inflamed muscle tissue [1]. This quantitative differentiation at the tissue level supports the peptide's reported mechanism of direct electrostatic interaction with negatively charged bacterial cell envelope components, which is not replicated in sterile inflammatory lesions [2][3]. The magnitude of this discrimination ratio directly informs the expected diagnostic specificity in clinical applications where distinguishing infection from sterile inflammation is paramount.

Bacterial binding Specificity Sterile inflammation Infection imaging Staphylococcus aureus

DOTA-Ubiquicidin (29-41) acetate: Evidence-Supported Application Scenarios for Preclinical and Translational Infection Imaging Research


Development of PET/CT Imaging Protocols for Differentiating Orthopedic Implant Infection from Aseptic Loosening

Procurement of DOTA-Ubiquicidin (29-41) acetate is indicated for research groups developing ⁶⁸Ga-based PET/CT imaging protocols to discriminate bacterial infection of orthopedic implants from sterile inflammation (aseptic loosening). Evidence demonstrates that ⁶⁸Ga-DOTA-UBI 29-41 achieves infection-to-inflammation accumulation ratios of approximately 3.0-fold at 60 minutes post-injection [1] and T/B ratios of 6.1 at 60 minutes in Staphylococcus aureus infection models [2]. This quantitative differentiation supports protocol development where conventional [¹⁸F]FDG PET/CT cannot reliably distinguish these clinically distinct but radiographically similar conditions. Clinical case reports have validated uptake of ⁶⁸Ga-DOTA-UBI 29-41 in infected implants when conventional imaging remained unyielding [3], and a pilot clinical study of chronic osteomyelitis patients demonstrated positive PET/CT findings confirmed by surgical culture in 6 of 7 cases [4].

Hospital Radiopharmacy GMP-Compliant Automated Synthesis of ⁶⁸Ga-DOTA-UBI 29-41 for Clinical Research Studies

DOTA-Ubiquicidin (29-41) acetate is optimally suited for research radiopharmacies establishing automated, GMP-compliant synthesis of ⁶⁸Ga-labeled infection imaging agents. The precursor demonstrates exceptional post-purification radiochemical purity (99.78 ± 0.06%) and stability in saline over 3 hours (>99% RCP) when synthesized via automated module [1]. This stability profile exceeds that of ⁶⁸Ga-NOTA-UBI 29-41, which shows 90-minute saline RCP of 98.13 ± 0.78% [2]. The demonstrated consistency across multiple independent syntheses (n=6) supports batch production with extended shelf-life for multiple patient doses, and the translational study confirms that the radiopharmaceutical can be reliably obtained in a hospital radiopharmacy setting for PET/CT diagnosis of infectious processes [3].

Preclinical Efficacy Studies Requiring High-Contrast Bacterial Infection Imaging with Minimal Background Signal

Research programs conducting preclinical efficacy studies in rodent models of bacterial infection should select DOTA-Ubiquicidin (29-41) acetate based on its demonstrated pharmacokinetic advantages. The compound achieves rapid blood clearance (complete liver and soft tissue washout within 6 minutes [1]), low serum protein binding (44.06 ± 1.88% at 60 minutes [2]), and predominant renal excretion [3], resulting in high-contrast PET/CT images at 60 minutes post-injection. The target-to-nontarget ratio at this time point reaches 3.24-4.62 in mice, with rat models achieving T/NT of 6.10 [4], supporting robust quantitative image analysis. The favorable Log P value (-3.63 ± 0.17) ensures consistent hydrophilic behavior and reproducible biodistribution across experimental replicates [2].

Therapeutic-Diagnostic (Theranostic) Conjugate Development Using DOTA-UBI 29-41 as the Targeting Vector

DOTA-Ubiquicidin (29-41) acetate serves as a versatile theranostic platform precursor for research groups developing radionuclide-drug conjugates (RDCs) targeting bacterial infections [1]. The DOTA chelator accommodates both diagnostic radionuclides (e.g., ⁶⁸Ga for PET/CT imaging) and therapeutic radionuclides (e.g., ¹⁷⁷Lu for targeted radiotherapy), enabling matched-pair theranostic strategies [2]. The peptide's demonstrated ability to selectively accumulate in infected tissue while washing out from sterile inflammation sites provides the targeting specificity required for minimizing off-target radiation exposure. The high serum stability of the DOTA-UBI conjugate (94.69 ± 1.14% RCP at 90 minutes in serum [3]) is particularly critical for therapeutic applications requiring extended circulation times for effective tumor or infection site dose delivery.

Quote Request

Request a Quote for DOTA-Ubiquicidin (29-41) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.